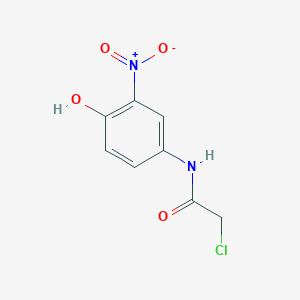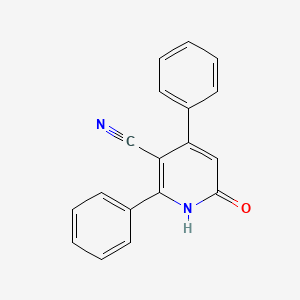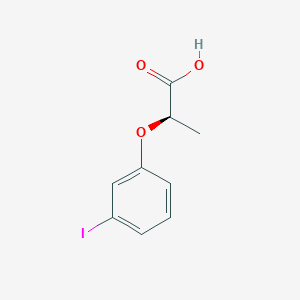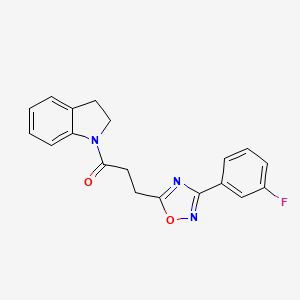
(2S)-2-aminopentanenitrile; 4-methylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-aminopentanenitrile; 4-methylbenzenesulfonic acid is a compound that combines an amino nitrile with a sulfonic acid The amino nitrile component, (2S)-2-aminopentanenitrile, is a chiral molecule with potential applications in asymmetric synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopentanenitrile can be achieved through various methods, including the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide. The reaction conditions typically require a controlled environment to ensure the formation of the desired chiral product.
4-methylbenzenesulfonic acid is industrially produced by the sulfonation of toluene using concentrated sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is then purified through recrystallization to obtain the desired purity .
化学反应分析
Types of Reactions
(2S)-2-aminopentanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
4-methylbenzenesulfonic acid is known for its role in:
Esterification: It acts as a catalyst in Fischer–Speier esterification reactions.
Acetalization: It is used in the acetalization of aldehydes.
Transesterification: It facilitates transesterification reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen cyanide, ammonia, sulfuric acid, and various reducing agents. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include primary amines, nitrile oxides, esters, and acetals, depending on the specific reaction conditions and reagents used.
科学研究应用
(2S)-2-aminopentanenitrile; 4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used in asymmetric synthesis and as a catalyst in various organic reactions.
Medicine: It is explored for its role in drug synthesis and development.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes
作用机制
The mechanism of action of (2S)-2-aminopentanenitrile involves its ability to act as a nucleophile in various reactions, forming stable intermediates that can be further transformed into desired products. The 4-methylbenzenesulfonic acid component acts as a strong acid, facilitating protonation and activation of substrates in catalytic processes .
相似化合物的比较
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group, making it less hydrophobic.
Sulfanilic acid: Contains an amino group attached to the benzene ring, providing different reactivity.
Phenylsulfonic acid: Similar sulfonic acid functionality but with different substituents on the benzene ring
Uniqueness
The combination of (2S)-2-aminopentanenitrile with 4-methylbenzenesulfonic acid provides unique reactivity and catalytic properties, making it valuable in asymmetric synthesis and industrial applications. Its chiral nature and strong acidic properties allow for diverse applications in various fields.
属性
分子式 |
C12H18N2O3S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC 名称 |
(2S)-2-aminopentanenitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H10N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-5(7)4-6/h2-5H,1H3,(H,8,9,10);5H,2-3,7H2,1H3/t;5-/m.0/s1 |
InChI 键 |
FUDCIDYSHIFEAY-ZSCHJXSPSA-N |
手性 SMILES |
CCC[C@@H](C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O |
规范 SMILES |
CCCC(C#N)N.CC1=CC=C(C=C1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)

methanone](/img/structure/B14078749.png)

![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)





![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
